Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (BZOAH-3-C) is an organic compound that has a wide range of applications in scientific research. It is a cyclic amide that has a bicyclic ring structure, with two nitrogen atoms and three oxygen atoms, which makes it an important building block for organic synthesis. BZOAH-3-C has been used in a variety of research areas, including drug discovery, biochemistry, and materials science.
Scientific Research Applications
Synthesis and Antimalarial Activity
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives have been synthesized and evaluated for their antimalarial activities. These compounds, with varying side chains and substituents, demonstrated in vitro activity against the malaria-causing Plasmodium falciparum (K1 strain) (Ningsanont et al., 2003).
Synthesis of Bicyclic β-Lactams
This compound is instrumental in the stereoselective synthesis of bicyclic β-lactams, which are valuable in pharmaceutical research. The methodology developed for their synthesis offers a new avenue for drug design (Mollet et al., 2012), (Leemans et al., 2010).
Potential in Neuropathic Pain Treatment
Compounds derived from this compound have shown promise as inhibitors of T-type calcium channels, offering potential therapeutic applications in the treatment of neuropathic pain (Kim & Nam, 2016).
Utility in Organic Synthesis
This compound plays a crucial role in organic synthesis, particularly in the preparation of functionalized spiro compounds and 3,4-epoxypyrrolines. These products are significant in the synthesis of bioactive compounds and materials science (Smetanin et al., 2020), (Filatov et al., 2017).
Development of Novel Medicinal Compounds
It is employed in the development of novel medicinal compounds, such as β-lactam antibiotics and other therapeutic agents, demonstrating its versatility and importance in medicinal chemistry (Wolan et al., 2011).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302, H315, H319, H335 . The precautionary statements for this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Biochemical Analysis
Biochemical Properties
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate plays a significant role in biochemical reactions, particularly in enzyme-catalyzed processes. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with proteases, potentially inhibiting their activity . This interaction is crucial as it can modulate the activity of these enzymes, impacting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes involved in metabolic pathways . Additionally, it affects cell signaling by modulating the activity of key signaling proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, inhibiting or activating their function . This binding can lead to changes in enzyme conformation, affecting their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the intensity of these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as enzyme inhibition and modulation of gene expression . At higher doses, it can cause toxic effects, including cellular damage and adverse physiological responses . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to be effective.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It is often localized to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can interact with key biomolecules and influence cellular processes. This localization is essential for its function, as it ensures that the compound is in the right place to exert its effects.
Properties
IUPAC Name |
benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(13-6-10-11(7-13)16-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDACFZWWMAUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CN1C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622937 | |
Record name | Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31865-25-5 | |
Record name | Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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